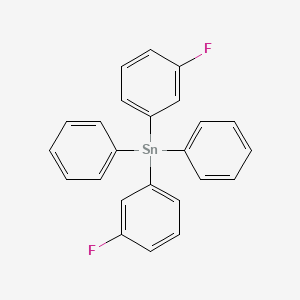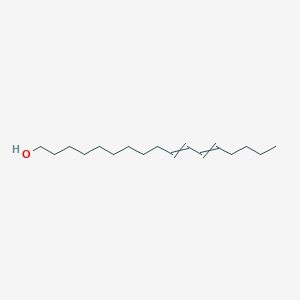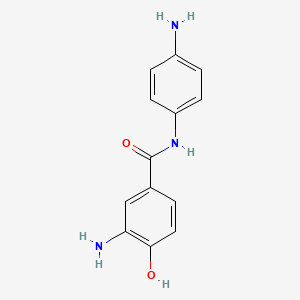
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide is an organic compound with significant applications in various scientific fields. This compound is characterized by the presence of amino and hydroxyl functional groups attached to a benzamide core, making it a versatile molecule for chemical synthesis and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylamine and 4-hydroxybenzoic acid.
Condensation Reaction: The 4-aminophenylamine is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Large-scale batch reactors are used to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Continuous flow systems can be employed for more efficient and scalable production, ensuring consistent quality and yield.
化学反应分析
Types of Reactions
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzamides.
科学研究应用
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit or activate biochemical pathways, leading to changes in cellular functions and responses.
相似化合物的比较
Similar Compounds
4-Aminobenzoic Acid: Shares the amino and carboxyl functional groups but lacks the hydroxyl group.
4-Hydroxybenzamide: Contains the hydroxyl and amide groups but lacks the amino group.
4-Aminophenylamine: Contains the amino group but lacks the hydroxyl and amide groups.
Uniqueness
3-Amino-N-(4-aminophenyl)-4-hydroxybenzamide is unique due to the presence of both amino and hydroxyl groups on the benzamide core, allowing it to participate in a wide range of chemical reactions and biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
62639-45-6 |
|---|---|
分子式 |
C13H13N3O2 |
分子量 |
243.26 g/mol |
IUPAC 名称 |
3-amino-N-(4-aminophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H13N3O2/c14-9-2-4-10(5-3-9)16-13(18)8-1-6-12(17)11(15)7-8/h1-7,17H,14-15H2,(H,16,18) |
InChI 键 |
PEGKRPWISAFFTJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
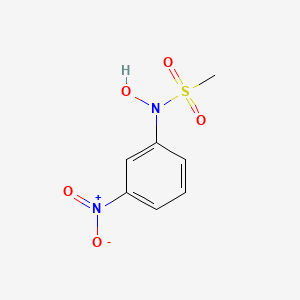
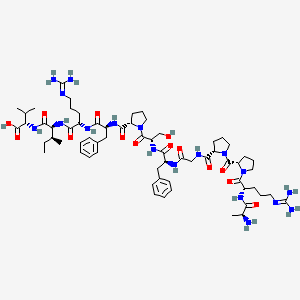
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)
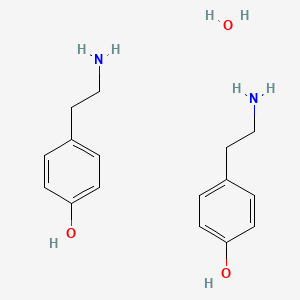
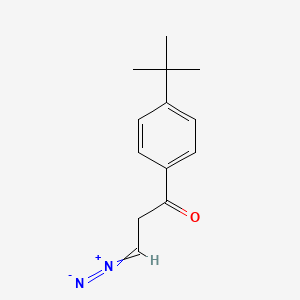
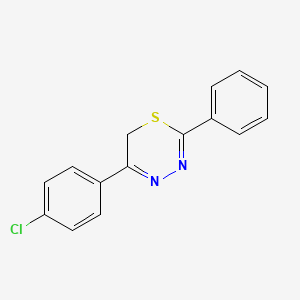
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
